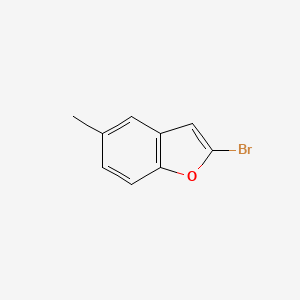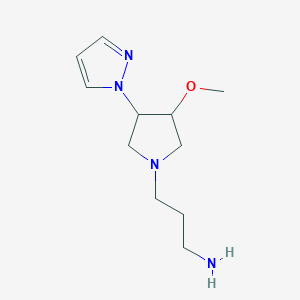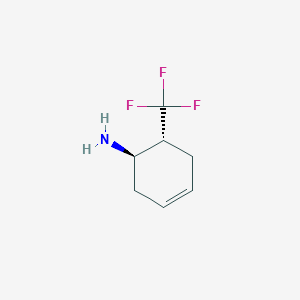
2-((2R)-2-(Hydroxymethyl)-5-methoxy-1,3-oxathiolan-2-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2R)-2-(Hydroxymethyl)-5-methoxy-1,3-oxathiolan-2-yl)benzoic acid is a complex organic compound that features a benzoic acid moiety linked to an oxathiolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2R)-2-(Hydroxymethyl)-5-methoxy-1,3-oxathiolan-2-yl)benzoic acid typically involves multi-step organic reactions. One possible route could involve the formation of the oxathiolane ring followed by its attachment to the benzoic acid moiety. Key steps might include:
Formation of the oxathiolane ring: This could be achieved through the reaction of a suitable diol with a thiol under acidic conditions.
Attachment to benzoic acid: The oxathiolane intermediate could then be reacted with a benzoic acid derivative, possibly through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-((2R)-2-(Hydroxymethyl)-5-methoxy-1,3-oxathiolan-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The benzoic acid moiety can be reduced to a benzyl alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products
Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid.
Reduction: Formation of benzyl alcohol from the benzoic acid moiety.
Substitution: Introduction of new functional groups in place of the methoxy group.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis.
Biology: Potential use in the development of biologically active molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 2-((2R)-2-(Hydroxymethyl)-5-methoxy-1,3-oxathiolan-2-yl)benzoic acid would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The oxathiolane ring and benzoic acid moiety could play key roles in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-((2R)-2-(Hydroxymethyl)-5-methoxy-1,3-oxathiolan-2-yl)benzoic acid: Unique due to its specific functional groups and ring structure.
2-((2R)-2-(Hydroxymethyl)-1,3-oxathiolan-2-yl)benzoic acid: Lacks the methoxy group.
2-((2R)-2-(Hydroxymethyl)-5-methoxy-1,3-dioxolan-2-yl)benzoic acid: Contains a dioxolane ring instead of an oxathiolane ring.
Uniqueness
The presence of the oxathiolane ring and the specific arrangement of functional groups make this compound unique. These features could confer distinct chemical reactivity and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C12H14O5S |
|---|---|
Peso molecular |
270.30 g/mol |
Nombre IUPAC |
2-[(2R)-2-(hydroxymethyl)-5-methoxy-1,3-oxathiolan-2-yl]benzoic acid |
InChI |
InChI=1S/C12H14O5S/c1-16-10-6-18-12(7-13,17-10)9-5-3-2-4-8(9)11(14)15/h2-5,10,13H,6-7H2,1H3,(H,14,15)/t10?,12-/m0/s1 |
Clave InChI |
DJUKKZIJMYLIOE-KFJBMODSSA-N |
SMILES isomérico |
COC1CS[C@@](O1)(CO)C2=CC=CC=C2C(=O)O |
SMILES canónico |
COC1CSC(O1)(CO)C2=CC=CC=C2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



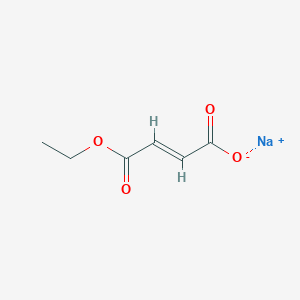
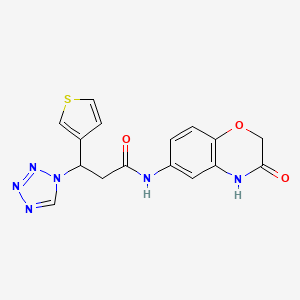

![Ethyl (7-(benzyloxy)-5-(phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonyl)glycinate](/img/structure/B13352399.png)

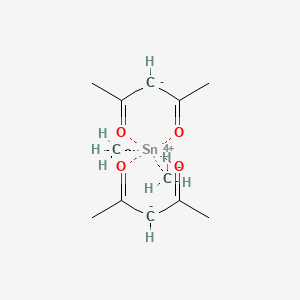
![6-(3-Chloro-4-methoxyphenyl)-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13352410.png)
![4-Nitrophenyl (5-chloropyrazolo[1,5-a]pyrimidin-3-yl)carbamate](/img/structure/B13352417.png)
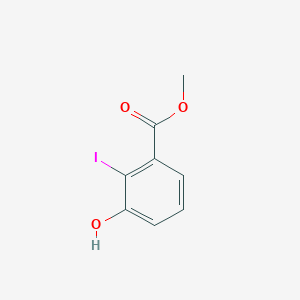
(2,4,6-trimethylphenyl)silane](/img/structure/B13352429.png)
